molecular formula C9H8BrNO2 B2905238 1-Bromo-3-cyclopropyl-5-nitrobenzene CAS No. 1211541-80-8

1-Bromo-3-cyclopropyl-5-nitrobenzene

Cat. No.: B2905238
CAS No.: 1211541-80-8
M. Wt: 242.072
InChI Key: RSJITMPVOONGDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-cyclopropyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropyl-5-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropyl-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-cyclopropyl-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound useful in studying specific biological mechanisms .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-cyclopropyl-5-nitrobenzene is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity and interactions. This makes it a valuable compound for studying the effects of ring strain on chemical and biological processes .

Properties

IUPAC Name

1-bromo-3-cyclopropyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJITMPVOONGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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